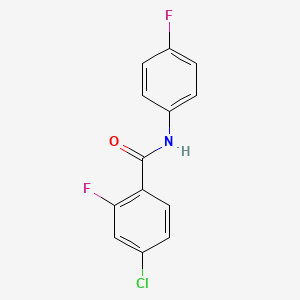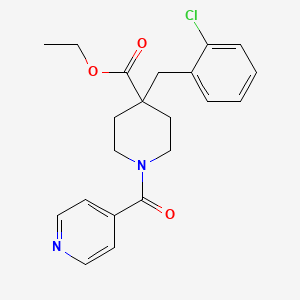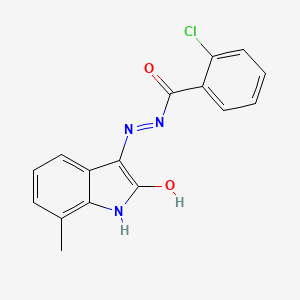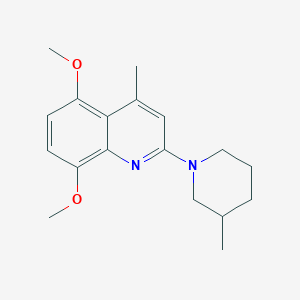
4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide, also known as CFN-99554, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the benzamide class of compounds, which have been found to have a variety of biological activities. CFN-99554 has been shown to have potential as a tool compound for studying the role of certain proteins in cellular processes.
Wirkmechanismus
4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide is believed to inhibit the activity of PARP14 by binding to a specific site on the protein. This binding prevents PARP14 from interacting with other proteins and carrying out its normal functions. By inhibiting PARP14 activity, 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide may have an impact on various cellular processes that are regulated by this protein.
Biochemical and Physiological Effects:
4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting PARP14 activity, this compound has been shown to have an impact on the expression of certain genes. Specifically, 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide has been shown to downregulate the expression of genes involved in inflammation and immune response. This suggests that 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide may have potential as a therapeutic agent for conditions characterized by excessive inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide in lab experiments is that it has been well-characterized in the literature. The synthesis of this compound has been described, and its mechanism of action has been studied in detail. Additionally, 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide has been shown to have a specific target (PARP14), which makes it a useful tool compound for studying the role of this protein in various cellular processes.
One limitation of using 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide in lab experiments is that it may have off-target effects. While this compound has been shown to inhibit PARP14 activity, it may also interact with other proteins and have unintended effects. Additionally, the effects of 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide may vary depending on the cell type or experimental conditions used.
Zukünftige Richtungen
There are several future directions for research involving 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide. One area of research could be to further investigate the impact of this compound on the expression of genes involved in inflammation and immune response. Additionally, it may be useful to study the effects of 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide in animal models of inflammation and immune-related conditions.
Another future direction for research could be to investigate the potential of 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide as a therapeutic agent. This compound has been shown to have potential as a tool compound for studying the role of PARP14 in cellular processes, but it may also have therapeutic potential for conditions characterized by excessive inflammation.
Overall, 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide is a promising compound for scientific research. Its well-characterized synthesis and mechanism of action make it a useful tool compound for studying the role of PARP14 in cellular processes. Additionally, its impact on gene expression suggests that it may have potential as a therapeutic agent for conditions characterized by excessive inflammation.
Synthesemethoden
The synthesis of 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide has been described in the literature. The compound can be prepared by reacting 4-chloro-2-fluoroaniline with 4-fluorobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting benzamide can be purified by column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide has been studied for its potential use in scientific research. One area of research where this compound has been investigated is in the study of the role of certain proteins in cellular processes. Specifically, 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide has been shown to inhibit the activity of a protein known as PARP14, which is involved in the regulation of gene expression. By inhibiting PARP14 activity, 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide may be useful in studying the role of this protein in various cellular processes.
Eigenschaften
IUPAC Name |
4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO/c14-8-1-6-11(12(16)7-8)13(18)17-10-4-2-9(15)3-5-10/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZVRZOZZJWCHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B5140545.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5140547.png)
![10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B5140557.png)
![3-chloro-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzonitrile](/img/structure/B5140558.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B5140560.png)

![2-(4-chlorophenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5140571.png)

![3-(4-chlorophenyl)-5-methyl-7-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5140589.png)
![N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B5140597.png)

![9-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5140618.png)
![methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B5140626.png)
![1-[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5140640.png)